molecular formula C18H25NO8 B12418811 Ciclopirox-d11 |A-D-Glucuronide

Ciclopirox-d11 |A-D-Glucuronide

Cat. No.: B12418811
M. Wt: 394.5 g/mol
InChI Key: RRBPTSPRUYTJLL-MYZFTKPNSA-N
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Description

Ciclopirox-d11 β-D-Glucuronide is a deuterium-labeled metabolite of Ciclopirox β-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of Ciclopirox-d11 β-D-Glucuronide is C18H14D11NO8, and it has a molecular weight of 394.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciclopirox-d11 β-D-Glucuronide is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Ciclopirox β-D-Glucuronide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the parent compound, Ciclopirox β-D-Glucuronide .

Industrial Production Methods

The industrial production of Ciclopirox-d11 β-D-Glucuronide involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The process is carried out under controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ciclopirox-d11 β-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Ciclopirox-d11 β-D-Glucuronide include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Ciclopirox-d11 β-D-Glucuronide is widely used in scientific research, including:

Mechanism of Action

Ciclopirox-d11 β-D-Glucuronide exerts its effects by interacting with specific molecular targets and pathways. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, making it useful for studying drug metabolism and pharmacokinetics. The compound’s mechanism of action involves binding to target proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Ciclopirox-d11 β-D-Glucuronide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Ciclopirox-d11 β-D-Glucuronide’s uniqueness lies in its stable isotope labeling, which provides valuable insights into drug metabolism and pharmacokinetics that are not possible with non-labeled compounds.

Properties

Molecular Formula

C18H25NO8

Molecular Weight

394.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-methyl-2-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-1-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1/i2D2,3D2,4D2,5D2,6D2,10D

InChI Key

RRBPTSPRUYTJLL-MYZFTKPNSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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